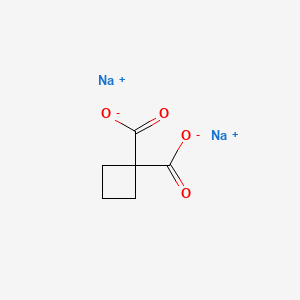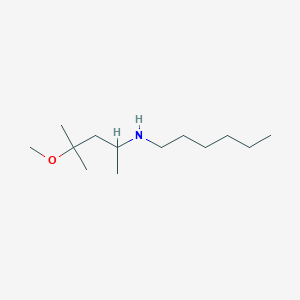
N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group and a methylpentan-2-yl group attached to a hexan-1-amine backbone. Its distinct chemical properties make it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine typically involves a multi-step process. One common method includes the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative hydroamination method provides a practical approach to accessing sterically hindered amines, which are traditionally challenging to synthesize.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of drug candidates.
Medicine: Its unique structure makes it a valuable component in medicinal chemistry, aiding in the design of pharmaceuticals with specific therapeutic effects.
Industry: The compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism by which N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound’s methoxy and methylpentan-2-yl groups play a crucial role in its binding affinity and specificity towards target molecules. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-N-(2-methylpentan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable tool in various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and specificity.
Eigenschaften
Molekularformel |
C13H29NO |
|---|---|
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
N-hexyl-4-methoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C13H29NO/c1-6-7-8-9-10-14-12(2)11-13(3,4)15-5/h12,14H,6-11H2,1-5H3 |
InChI-Schlüssel |
PPGJKYFNSRHUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(C)CC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
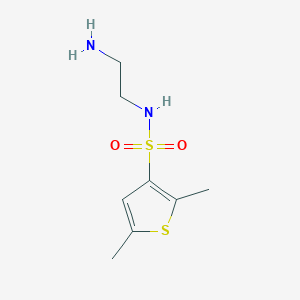

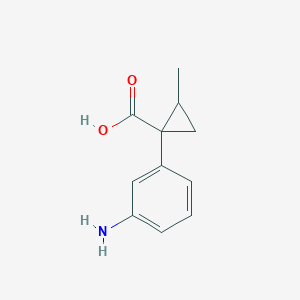

![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)
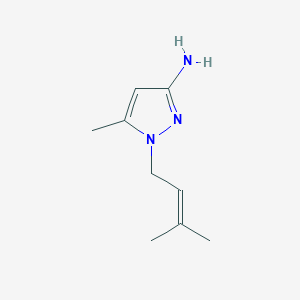

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)

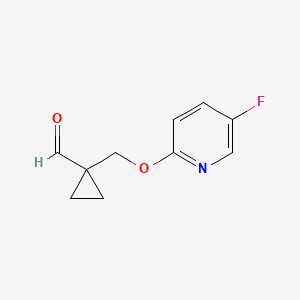
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
